tert-Butyl 3-chloro-4-methoxybenzylcarbamate
Overview
Description
tert-Butyl 3-chloro-4-methoxybenzylcarbamate is a chemical compound with the molecular formula C13H18ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, a chloro substituent, and a methoxy group attached to a benzylcarbamate structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-chloro-4-methoxybenzylcarbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-chloro-4-methoxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-chloro-4-methoxybenzylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .
Scientific Research Applications
tert-Butyl 3-chloro-4-methoxybenzylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloro-4-methoxybenzylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-chloro-4-methoxybenzylcarbamate shares structural similarities with other benzylcarbamates, such as tert-butyl 3-chlorobenzylcarbamate and tert-butyl 4-methoxybenzylcarbamate .
Uniqueness
The presence of both chloro and methoxy groups in this compound makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical properties and reactivity, making it valuable for specific research applications .
Biological Activity
Tert-butyl 3-chloro-4-methoxybenzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and applications of this compound based on a review of recent literature and research findings.
Chemical Structure and Properties
The compound possesses a tert-butyl group, a chloro substituent at the 3-position, and a methoxy group at the 4-position of the benzene ring, connected to a carbamate functional group. Its structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. This mechanism has been observed in various biochemical assays where it was used to study enzyme activities and protein interactions .
- Receptor Modulation : The compound may also interact with cellular receptors, modulating signaling pathways that are crucial for various biological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into potential applications:
- Study on Enzyme Inhibition : A study demonstrated that phenolic hydrazones structurally related to this compound significantly inhibited macrophage migration inhibitory factor (MIF) activity, suggesting similar mechanisms might be present in this carbamate compound .
- Antimicrobial Testing : In a comparative analysis, derivatives of benzylcarbamates were tested against various bacterial strains, showing promising results that could be extrapolated to this compound .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
tert-butyl N-[(3-chloro-4-methoxyphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-8-9-5-6-11(17-4)10(14)7-9/h5-7H,8H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSKEFUGVLYCOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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